4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Description
This compound is a pyrrolidine-3-carboxylic acid derivative featuring a trifluoromethyl group at the 3-position and a (5-bromopyridin-2-yl)methyl substituent at the 4-position. The bromopyridine moiety introduces halogenated aromaticity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.
Properties
Molecular Formula |
C12H12BrF3N2O2 |
|---|---|
Molecular Weight |
353.13 g/mol |
IUPAC Name |
4-[(5-bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12BrF3N2O2/c13-8-1-2-9(18-5-8)3-7-4-17-6-11(7,10(19)20)12(14,15)16/h1-2,5,7,17H,3-4,6H2,(H,19,20) |
InChI Key |
CFCASAKLERXATD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridinyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromopyridinyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs from the evidence include:
Key Observations :
- Trifluoromethyl groups are prevalent in analogs (e.g., 14{4,5}, PBXA3202), suggesting their role in enhancing metabolic stability and binding affinity .
- Urea-linked substituents (e.g., 14{4,5}) demonstrate higher molecular weights and synthetic complexity compared to the target compound’s simpler bromopyridinylmethyl group .
Key Observations :
Spectroscopic and Analytical Data
Key Observations :
Physicochemical and Pharmacological Implications
Biological Activity
The compound 4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS No. 500011-86-9) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.1 g/mol. The structure features a brominated pyridine ring, a trifluoromethyl group, and a carboxylic acid moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in inhibiting certain enzyme pathways.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial properties. The presence of the bromine atom and trifluoromethyl group is believed to enhance the compound's ability to disrupt microbial cell membranes.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Study | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1 | COX-2 | 0.04 ± 0.09 | |
| 2 | Bacterial Strains | Varies by strain | |
| 3 | Antioxidant Activity | Moderate |
Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of related compounds, it was noted that the inclusion of a trifluoromethyl group significantly increased the potency against COX-2 enzymes, with IC50 values reaching as low as 0.04 µM for certain analogs . This suggests that similar modifications in the target compound could yield significant anti-inflammatory properties.
Antimicrobial Studies
Research on derivatives indicated that compounds containing brominated pyridine rings exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness varied based on structural modifications and specific functional groups present .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
